(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one
Description
This compound belongs to the Corey lactone family, a class of bicyclic γ-lactones pivotal in prostaglandin synthesis. Its structure features a benzyloxy group at the C5 position and a hydroxymethyl group at C4 (Figure 1). The stereochemistry (3aR,4S,5R,6aS) is critical for biological activity, particularly in modulating receptor binding and metabolic stability .
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-8-12-11-6-15(17)19-14(11)7-13(12)18-9-10-4-2-1-3-5-10/h1-5,11-14,16H,6-9H2/t11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQSWKZBEBYYEV-SYQHCUMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465175 | |
| Record name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81190-06-9 | |
| Record name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one typically involves several steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxymethyl and phenylmethoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the cyclopenta[b]furan ring or other functional groups.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction could lead to a more saturated cyclopenta[b]furan ring.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its chiral nature and functional groups could allow it to bind selectively to enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways, offering potential treatments for various diseases.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxymethyl and phenylmethoxy groups may participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C5 and C4
Pyridylmethyl Derivatives
- Compounds : 3al and 3am ().
- 3al : C5 benzoate, C4 linked to 6-methoxypyridin-3-ylmethyl.
- 3am : C5 benzoate, C4 linked to 5-methylpyridin-2-ylmethyl.
- Comparison: Parameter 3al 3am Target Compound Yield 70% (Program A) 48% (Program B) Not reported M.P. 132–134°C 118–120°C Data needed Pyridyl groups enhance solubility but reduce lipophilicity compared to benzyloxy.
Silyl-Protected Derivatives
- Example: (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy analog (). Molecular Weight: 286.44 vs. 274.27 (Corey aldehyde benzoate, ). Stability: Silyl ethers (e.g., TBS) resist hydrolysis under basic conditions, unlike benzyl ethers, which require hydrogenolysis .
Carboxylic Acid and Amide Derivatives
Functional Group Modifications
Aldehyde at C4
- Corey Aldehyde Benzoate ():
- Structure : C4 carboxaldehyde instead of hydroxymethyl.
- Reactivity : Enables nucleophilic additions (e.g., Grignard reactions) for side-chain elongation.
Trifluoromethyl and Chlorophenoxy Derivatives
- Example: (3aR,4R,5R,6aS)-5-Benzoyloxy-4-[(1E)-3-oxo-4-(3-trifluoromethylphenoxy)butenyl] (). Impact: Electron-withdrawing groups (Cl, CF₃) enhance oxidative stability but may reduce bioavailability .
Tables and Figures :
- Table 1 : Comparative synthetic yields and functional groups.
- Figure 1 : Core structure with substituent positions.
- Table 2 : Safety and physicochemical profiles.
Biological Activity
The compound (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one , commonly referred to as a derivative of Corey lactone, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, with a focus on anticancer activity and other pharmacological effects.
- Molecular Formula : C15H18O5
- Molecular Weight : 278.30 g/mol
- CAS Number : 81190-06-9
- Structure : The compound features a hexahydro-cyclopenta[b]furan core with hydroxymethyl and benzyloxy substituents, contributing to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including the compound . The following table summarizes key findings from various studies:
Case Studies
- MDA-MB-435 Cell Line : The compound exhibited exceptional potency with an IC50 value lower than 0.01 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4.
- MV4–11 Cell Line : Demonstrated significant activity against leukemia cells with an IC50 value of 0.229 µM, suggesting its potential as a therapeutic agent in hematological malignancies.
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division .
Other Biological Activities
Beyond anticancer properties, this compound has been evaluated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Research indicates that compounds in this class may modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
| Property | Value |
|---|---|
| Bioavailability Score | 0.55 |
| Log P (octanol-water partition coefficient) | 2.95 |
| Solubility | Moderately soluble in water (0.0366 mg/ml) |
The compound is predicted to have good absorption characteristics and moderate solubility, which are favorable for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
